molecular formula C22H33BrN4O3 B13382987 N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide

N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide

Cat. No.: B13382987
M. Wt: 481.4 g/mol
InChI Key: LVZHQHRAVKGAML-FEZYOMQXSA-N
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Description

N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxybenzylidene group, and heptanohydrazide moieties. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-bromo-2-hydroxybenzaldehyde with heptanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxybenzylidene group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[5-bromo-2-hydroxybenzylidene]-2-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of the heptanoyl group.

    N’-[5-bromo-2-hydroxybenzylidene]-2-chlorobenzohydrazide: Contains a chlorine atom, leading to different reactivity and applications.

Uniqueness

N’-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C22H33BrN4O3

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(E)-[5-bromo-3-[(E)-(heptanoylhydrazinylidene)methyl]-2-hydroxyphenyl]methylideneamino]heptanamide

InChI

InChI=1S/C22H33BrN4O3/c1-3-5-7-9-11-20(28)26-24-15-17-13-19(23)14-18(22(17)30)16-25-27-21(29)12-10-8-6-4-2/h13-16,30H,3-12H2,1-2H3,(H,26,28)(H,27,29)/b24-15+,25-16+

InChI Key

LVZHQHRAVKGAML-FEZYOMQXSA-N

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC(=CC(=C1O)/C=N/NC(=O)CCCCCC)Br

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC(=CC(=C1O)C=NNC(=O)CCCCCC)Br

Origin of Product

United States

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